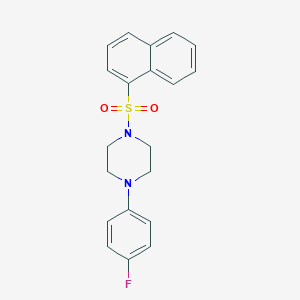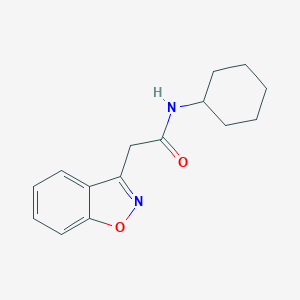![molecular formula C13H20Br2N2O2S B226029 2,5-dibromo-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B226029.png)
2,5-dibromo-N-[3-(diethylamino)propyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dibromo-N-[3-(diethylamino)propyl]benzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as DBDPE or DE-83R, and it is a flame retardant that has been used in various industries, including electronics, construction, and textiles. However, recent studies have shown that DBDPE has potential as a therapeutic agent due to its unique chemical properties.
Mecanismo De Acción
DBDPE inhibits the activity of PKC and COX-2 by binding to their active sites, thereby preventing the enzymes from carrying out their functions. Additionally, DBDPE has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
DBDPE has been found to have various biochemical and physiological effects. Studies have shown that DBDPE can reduce inflammation, inhibit cell proliferation, induce apoptosis, and reduce oxidative stress. Additionally, DBDPE has been found to have neuroprotective effects and can reduce the risk of developing Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBDPE has several advantages for lab experiments, including its ability to inhibit the activity of PKC and COX-2, induce apoptosis in cancer cells, and reduce inflammation. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on DBDPE. One potential area of research is its use as a therapeutic agent for cancer treatment. Studies have shown that DBDPE can induce apoptosis in cancer cells, and further research is needed to determine its efficacy in treating different types of cancer. Additionally, DBDPE has been found to have neuroprotective effects, and further research is needed to determine its potential use in treating neurodegenerative diseases. Finally, further research is needed to determine the safety and efficacy of DBDPE as a therapeutic agent in humans.
Métodos De Síntesis
The synthesis of DBDPE involves the reaction of 2,5-dibromoaniline with N-(3-chloropropyl)diethylamine in the presence of sodium carbonate and copper powder. The resulting product is then treated with benzenesulfonyl chloride to form 2,5-dibromo-N-[3-(diethylamino)propyl]benzenesulfonamide.
Aplicaciones Científicas De Investigación
DBDPE has been found to have potential therapeutic applications due to its ability to inhibit the activity of certain enzymes and proteins. Studies have shown that DBDPE can inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Additionally, DBDPE has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules.
Propiedades
Nombre del producto |
2,5-dibromo-N-[3-(diethylamino)propyl]benzenesulfonamide |
|---|---|
Fórmula molecular |
C13H20Br2N2O2S |
Peso molecular |
428.19 g/mol |
Nombre IUPAC |
2,5-dibromo-N-[3-(diethylamino)propyl]benzenesulfonamide |
InChI |
InChI=1S/C13H20Br2N2O2S/c1-3-17(4-2)9-5-8-16-20(18,19)13-10-11(14)6-7-12(13)15/h6-7,10,16H,3-5,8-9H2,1-2H3 |
Clave InChI |
NUFQYHQYSPFYQI-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCNS(=O)(=O)C1=C(C=CC(=C1)Br)Br |
SMILES canónico |
CCN(CC)CCCNS(=O)(=O)C1=C(C=CC(=C1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B226030.png)





